2-Nitrobenzaldehyde semicarbazone 2-Nitrobenzaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 16004-43-6
VCID: VC20779377
InChI: InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-
SMILES: C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

2-Nitrobenzaldehyde semicarbazone

CAS No.: 16004-43-6

Cat. No.: VC20779377

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrobenzaldehyde semicarbazone - 16004-43-6

Specification

CAS No. 16004-43-6
Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name [(Z)-(2-nitrophenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-
Standard InChI Key OEOKLBSECDAYSM-YHYXMXQVSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-]
SMILES C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

2-Nitrobenzaldehyde semicarbazone possesses distinct chemical and physical properties that determine its behavior in various applications. The key characteristics of this compound are summarized in the table below:

PropertyValue
CAS Number16004-43-6
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
ClassificationSchiff base/Semicarbazone derivative
Physical FormSolid
Storage Conditions20°C

The structure of 2-Nitrobenzaldehyde semicarbazone features a nitro group attached to a benzene ring, with the aldehyde portion forming a Schiff base with the semicarbazide group. This structural arrangement is essential for its function as a derivatizing agent in analytical applications .

The compound is classified as a Schiff base due to the presence of the C=N double bond formed between the aldehyde and the semicarbazide. This structural feature contributes to its stability and reactivity patterns that are exploited in various chemical and analytical procedures .

Synthesis and Preparation

The synthesis of 2-Nitrobenzaldehyde semicarbazone typically involves a condensation reaction between 2-nitrobenzaldehyde and semicarbazide under appropriate conditions. This reaction follows the general mechanism for semicarbazone formation, which involves nucleophilic attack of the semicarbazide on the carbonyl carbon of 2-nitrobenzaldehyde under acidic conditions .

The reaction can be represented as a nucleophilic addition-elimination process where the nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is followed by the elimination of water to form the semicarbazone. The reaction is typically conducted in mildly acidic conditions to facilitate the dehydration step .

Research has shown that during certain chemical transformations, particularly in the presence of transitional metals like osmium, benzaldehyde semicarbazone derivatives can undergo unprecedented chemical transformations. In such instances, the NH2 group of the semicarbazone ligand may be displaced by other groups under specific reaction conditions .

Applications in Research and Analysis

Detection of Nitrofurans

One of the most significant applications of 2-Nitrobenzaldehyde semicarbazone is in the detection and quantification of nitrofurans in animal tissues. Nitrofurans are a class of antibiotics that have been banned in many countries for use in food-producing animals due to their potential carcinogenicity .

2-Nitrobenzaldehyde semicarbazone serves as a derivatized standard for the assay of nitrofurans using liquid chromatography coupled with mass spectrometry. This analytical approach allows for sensitive and specific detection of nitrofuran residues in various food products, particularly those of animal origin .

The analytical process typically involves the derivatization of tissue-bound nitrofuran metabolites with 2-nitrobenzaldehyde, followed by extraction and LC-MS/MS analysis. The 2-nitrobenzaldehyde semicarbazone formed during this process serves as a marker for nitrofuran exposure .

Biological Activity and Mechanisms

The biological activity of 2-Nitrobenzaldehyde semicarbazone stems primarily from its interaction with various biological systems and molecules. Research has indicated that the compound can function as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes that play crucial roles in drug metabolism and detoxification processes .

Furthermore, the compound's ability to form stable complexes with certain transition metals suggests potential applications in medicinal chemistry. For instance, osmium complexes formed with related semicarbazone derivatives exhibit interesting electrochemical properties that could be exploited in various biological systems .

Recent studies have also explored the role of 2-Nitrobenzaldehyde semicarbazone in understanding how semicarbazide can form naturally in food products. This research has led to the proposal that azine formation is central to semicarbazide development, with reactions starting from compounds like hydrogen peroxide, peracetic acid, atmospheric oxygen, or hypochlorite and proceeding through various intermediates .

This mechanism provides a convergence of published mechanisms for semicarbazide formation and explains how 2-nitrobenzaldehyde semicarbazone might be detected in foods even without direct exposure to banned nitrofuran antibiotics .

Hazard ClassificationDescription
Acute Toxicity, Category 4 (H302)Harmful if swallowed
Skin Irritation, Category 2 (H315)Causes skin irritation
Eye Irritation, Category 2 (H319)Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)May cause respiratory irritation

The compound is identified with the GHS07 hazard pictogram, indicating its potential to cause acute toxicity, skin and eye irritation, and respiratory tract irritation .

Safety precautions when handling 2-Nitrobenzaldehyde semicarbazone should include:

  • Use of appropriate personal protective equipment, including gloves, eye protection, and lab coats

  • Working in well-ventilated areas or under fume hoods

  • Avoiding ingestion, inhalation, or direct contact with skin and eyes

  • Proper storage according to recommended conditions (20°C)

  • Appropriate disposal according to local regulations for laboratory chemicals

ProductSupplierCatalog NumberQuantityPrice (as of 2025)
2-Nitrobenzaldehyde semicarbazoneSanta Cruz Biotechnologysc-23817010 mg$107.00
2-Nitrobenzaldehyde semicarbazone-13C, 15N2Santa Cruz Biotechnologysc-28826510 mg$520.00
2-Nitrobenzaldehyde semicarbazoneHPC Standards6791611×25 mgPrice varies

The isotopically labeled version, 2-Nitrobenzaldehyde semicarbazone-13C, 15N2, is significantly more expensive due to the cost of stable isotope incorporation and its specialized applications in analytical chemistry .

Commercial products are typically provided with certificates of analysis and safety data sheets that detail the purity, identity confirmation, and handling precautions. For research and analytical applications, high-purity standards (typically ≥95% purity) are available .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator